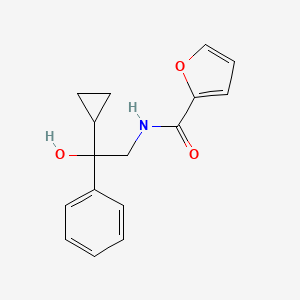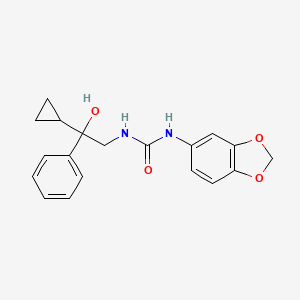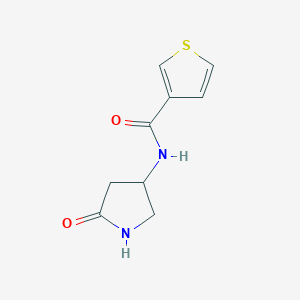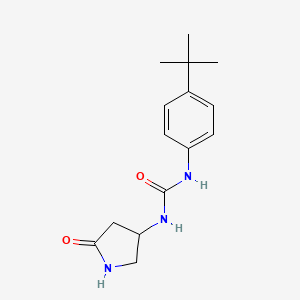![molecular formula C24H27N3O2 B6503706 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide CAS No. 1421481-91-5](/img/structure/B6503706.png)
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide (4-PIPOC) is a novel synthetic compound with a wide range of applications in scientific research. It is a versatile small molecule that has been used in various areas of research, including medicinal chemistry, biochemistry, and pharmacology. 4-PIPOC has been used as a ligand for various receptors and enzymes, and it has been used to study the mechanism of action of various drugs. In addition, 4-PIPOC has been used to investigate the biochemical and physiological effects of various compounds, as well as to study the advantages and limitations of using 4-PIPOC in laboratory experiments.
Applications De Recherche Scientifique
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide has been used in various areas of scientific research. It has been used as a ligand for various receptors and enzymes, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the enzyme cyclooxygenase-2. In addition, this compound has been used to study the mechanism of action of various drugs, including antipsychotics, antidepressants, and anticonvulsants. It has also been used to investigate the biochemical and physiological effects of various compounds, as well as to study the advantages and limitations of using this compound in laboratory experiments.
Mécanisme D'action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their amphoteric nature . They show both acidic and basic properties, which allows them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole compounds are known to affect a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
Imidazole compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to have a broad range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that they can be influenced by the polarity of their environment .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide in laboratory experiments has several advantages and limitations. One advantage is that it is a small molecule that can be easily synthesized and is readily available. In addition, it has been found to be both an agonist and an antagonist for various receptors, as well as to inhibit the activity of various enzymes. However, there are some limitations to the use of this compound in laboratory experiments. For example, it has been found to have limited solubility in water, and it has been found to have a short half-life in vivo.
Orientations Futures
There are several potential future directions for the use of 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide in scientific research. One potential direction is to further investigate the mechanism of action of this compound and its effects on various receptors and enzymes. In addition, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes, as well as to investigate the advantages and limitations of using this compound in laboratory experiments. Furthermore, further research could be conducted to develop new methods for the synthesis of this compound and to investigate the potential therapeutic applications of this compound.
Méthodes De Synthèse
4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide can be synthesized using two different methods. The first method involves the condensation of 2-phenyl-1H-imidazol-1-yl-propionic acid with 4-phenyloxane-4-carboxylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is this compound. The second method involves the reaction of 4-phenyloxane-4-carboxylic acid with 2-phenyl-1H-imidazol-1-yl-propionic acid chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is this compound.
Propriétés
IUPAC Name |
4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23(24(12-18-29-19-13-24)21-10-5-2-6-11-21)26-14-7-16-27-17-15-25-22(27)20-8-3-1-4-9-20/h1-6,8-11,15,17H,7,12-14,16,18-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUWUHJEKSOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)


![1-[(4-chlorophenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea](/img/structure/B6503737.png)
